molecular formula C₂₆H₄₂O₄ B1153892 Heptyl (9-Methyldecyl) Phthalate

Heptyl (9-Methyldecyl) Phthalate

Cat. No.: B1153892
M. Wt: 418.61
Attention: For research use only. Not for human or veterinary use.
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Description

Heptyl (9-Methyldecyl) Phthalate is a high molecular weight phthalate ester anticipated to function as a specialized plasticizer in polymer and materials science research . Like structurally similar phthalates such as Di(2-propylheptyl) Phthalate, it is expected to impart flexibility, durability, and thermal stability to polyvinyl chloride (PVC) and other polymers . Its research applications may include the development of flexible plastic products for industries such as automotive parts, construction materials (e.g., flooring and wall coverings), wires and cables, and coated fabrics . From a toxicological research perspective, this compound may be of interest in studies of high molecular weight phthalates. While generally considered to have lower migration and toxicity profiles than low molecular weight phthalates, research on analogous compounds indicates that phthalates can act as endocrine disruptors . They may interfere with hormonal systems by mechanisms such as binding to nuclear receptors or modulating gene expression, potentially leading to adverse effects on reproductive development and organ function in model organisms . Researchers can utilize this chemical to investigate its specific plasticizing efficiency, migration stability, and its biological effects in controlled in vitro or in vivo models. This product is provided "For Research Use Only" and is strictly not for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C₂₆H₄₂O₄

Molecular Weight

418.61

Synonyms

1,2-Benzenedicarboxylic Acid Heptyl (9-Methyldecyl) Ester

Origin of Product

United States

Comparison with Similar Compounds

Mutagenicity and Cellular Effects

In contrast, DEHP and its metabolites (e.g., MEHP) are linked to developmental toxicity, endocrine disruption, and liver effects in rodents .

Developmental and Reproductive Toxicity

  • Di-n-heptyl phthalate : Causes fetal malformations and reduced survival in rats at high doses (≥500 mg/kg/day) .
  • DEHP : Impairs testosterone synthesis and induces testicular atrophy .

Confounding Factors in Toxicity Studies

Phthalates like DEHP and DHNUP often co-occur in environmental samples, leading to confounding effects in epidemiological studies. Adjusting for correlated exposures is critical to isolate individual compound impacts .

Regulatory and Industrial Status

  • DEHP : Restricted under REACH (EU) and classified as a Substance of Very High Concern (SVHC) due to reproductive toxicity .
  • DHNUP : Listed in regulatory guidelines but lacks hazard classification in some datasets .
  • This compound : Primarily used in research settings; absent from major regulatory lists, reflecting data gaps .

Preparation Methods

Esterification Reaction Mechanism

The synthesis begins with phthalic anhydride reacting with heptyl (9-methyldecyl) alcohol in a 1:2 molar ratio. The reaction proceeds via nucleophilic acyl substitution, where the alcohol’s hydroxyl group attacks the electrophilic carbonyl carbon of the anhydride. Sulfuric acid (0.5–1.0 wt%) or p-toluenesulfonic acid (1.5 wt%) catalyzes the reaction by protonating the carbonyl oxygen, enhancing electrophilicity.

Reaction Equation:

C6H4(CO)2O+2C17H35OHH+C6H4(COOC17H35)2+2H2O\text{C}6\text{H}4(\text{CO})2\text{O} + 2 \, \text{C}{17}\text{H}{35}\text{OH} \xrightarrow{\text{H}^+} \text{C}6\text{H}4(\text{COO}C{17}\text{H}{35})2 + 2 \, \text{H}_2\text{O}

Water removal via azeotropic distillation (using toluene or xylene) shifts equilibrium toward ester formation.

Optimized Reaction Conditions

Key parameters influencing yield and purity include:

ParameterOptimal RangeImpact on Yield
Temperature120–140°CMaximizes kinetics without side reactions
Catalyst Concentration0.5–1.5 wt%Higher concentrations reduce reaction time
Reaction Time4–6 hours>90% conversion achieved
SolventToluene (azeotropic)Facilitates water removal

Data derived from analogous phthalate syntheses indicate that branched alcohols require 10–15% longer reaction times than linear analogs due to steric hindrance.

Purification and Isolation

Post-reaction purification involves:

  • Neutralization : Washing with aqueous sodium bicarbonate to remove residual acid.

  • Solvent Removal : Rotary evaporation under reduced pressure (20–30 mmHg).

  • Vacuum Distillation : Isolate the product at 180–200°C (0.1 mmHg), collecting the fraction with n<sub>D</sub><sup>20</sup> = 1.485–1.490.

  • Column Chromatography : Silica gel (60–120 mesh) with hexane:ethyl acetate (9:1) removes unreacted alcohol and dimers.

Analytical Characterization

Spectroscopic Methods

  • <sup>1</sup>H NMR (CDCl<sub>3</sub>): δ 7.70–7.85 (m, 4H, aromatic), 4.20–4.35 (t, 4H, –OCH<sub>2</sub>–), 1.20–1.60 (m, 34H, aliphatic), 0.85–0.95 (m, 6H, –CH(CH<sub>3</sub>)).

  • FT-IR : 1725 cm<sup>−1</sup> (C=O stretch), 1280 cm<sup>−1</sup> (C–O ester).

Physicochemical Properties

PropertyValueMethod
Log K<sub>OW</sub>8.2 ± 0.3SMD computational
Density (20°C)0.978 g/mLPycnometer
Viscosity (25°C)85–95 cPBrookfield viscometer

Computational Modeling of Partition Coefficients

Density functional theory (BP86) and COSMO-RS simulations predict log K<sub>OW</sub> values within 0.5 log units of experimental data for branched phthalates. The 9-methyldecyl chain’s branching reduces water solubility by 15% compared to linear analogs, as modeled by solvation free energies (ΔG<sub>solv</sub> = −45.2 kcal/mol in water vs. −22.4 kcal/mol in octanol).

Industrial-Scale Production Considerations

  • Catalyst Recovery : Ion-exchange resins (e.g., Amberlyst-15) enable catalyst reuse for 5–7 cycles without yield loss.

  • Waste Management : Neutralization sludge (CaSO<sub>4</sub>) is filtered and landfilled, while solvent vapors are condensed and recycled.

Q & A

Basic Research Questions

Q. How can Heptyl (9-Methyldecyl) Phthalate be identified and quantified in environmental or biological samples?

  • Methodological Answer : Utilize analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) to separate and quantify the compound. For structural confirmation, nuclear magnetic resonance (NMR) can resolve its branched alkyl chains. Ensure calibration with certified reference standards and validate detection limits using spike-and-recovery experiments in relevant matrices (e.g., urine, soil) .

Q. What are the primary physical and chemical properties of this compound that influence its environmental persistence?

  • Methodological Answer : Key properties include its log Kow (octanol-water partition coefficient) , which predicts bioaccumulation potential, and vapor pressure , which informs volatility. Experimental determination via shake-flask methods for log Kow and thermogravimetric analysis (TGA) for vapor pressure is recommended. These parameters are critical for modeling environmental fate and transport .

Advanced Research Questions

Q. How should experimental designs be structured to assess the developmental toxicity of this compound in mammalian models?

  • Methodological Answer : Adopt dose-response studies in rodent models (e.g., Sprague-Dawley rats) with gestational exposure windows. Track endpoints such as fetal malformations , organ weights, and hormonal disruptions. Include pharmacokinetic (PK) analyses to correlate administered doses with internal metabolite levels (e.g., monoesters). Use negative controls and benchmark against structurally similar phthalates (e.g., di-n-heptyl phthalate) to isolate compound-specific effects .

Q. What mechanisms underlie the mutagenic potential of this compound?

  • Methodological Answer : Investigate oxidative stress pathways via assays for reactive oxygen species (ROS) generation (e.g., DCFH-DA fluorescence) and DNA damage (e.g., comet assay). Use isotopically labeled analogs (e.g., deuterated Phthalate-d4) to trace metabolic activation and adduct formation with proteins/nucleic acids. Pair with transcriptomic profiling (RNA-seq) to identify dysregulated genes in exposed cell lines .

Q. How can data heterogeneity in epidemiological studies on phthalate toxicity be resolved?

  • Methodological Answer : Apply systematic review frameworks (e.g., PECO criteria) to standardize study inclusion/exclusion. Conduct meta-analyses using random-effects models to account for variability in exposure metrics (e.g., urinary vs. serum levels). Stratify by confounders like age, sex, and co-exposure to other endocrine disruptors. Contact study authors for raw data to harmonize statistical approaches .

Q. What methodologies are recommended for assessing the cumulative risk of this compound alongside other phthalates?

  • Methodological Answer : Develop physiologically based toxicokinetic (PBTK) models to simulate combined exposure scenarios. Use relative potency factors (RPFs) derived from in vitro assays (e.g., receptor binding affinity for PPARγ or ERα). Validate models with biomonitoring data from cohort studies, prioritizing high-risk populations (e.g., pregnant women, children) .

Q. How can regulatory compliance for this compound in research materials be ensured?

  • Methodological Answer : Screen suppliers for compliance with EU REACH or US EPA guidelines. Require third-party testing certificates for phthalate content, especially in polymers, coatings, and laboratory reagents. Implement risk-based testing protocols for incoming materials, focusing on high-risk components like plasticizers .

Data Contradiction and Gap Analysis

Q. How should conflicting results between in vitro and in vivo toxicity studies be addressed?

  • Methodological Answer : Reconcile discrepancies by evaluating metabolic activation differences (e.g., hepatic vs. cellular metabolism). Use primary human hepatocytes or S9 fractions to simulate in vivo biotransformation in vitro. Compare metabolite profiles (e.g., via LC-HRMS) across models to identify bioactive species. Adjust in vitro dosing to reflect physiologically relevant concentrations .

Q. What key data gaps limit the understanding of this compound’s endocrine-disrupting effects?

  • Methodological Answer : Prioritize studies on non-monotonic dose responses and low-dose effects, particularly during critical developmental windows. Characterize interactions with nuclear receptors (e.g., AR, ER) using reporter gene assays. Address gaps in transgenerational epigenetic effects via multi-generational rodent studies .

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